![molecular formula C17H19N3O3S B6563525 N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921777-91-5](/img/structure/B6563525.png)
N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is 345.11471265 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Research Findings : The synthesized compound showed significant nematicidal activity against two nematode species: Ditylenchus myceliophagus and Caenorhabdites elegans. The LD50 (lethal dose for 50% of the population) ranged from 160 to 210 ppm, comparable to the standard oxamyl. The presence of N-benzylpyrazole and N-methylpyrazole moieties contributed to this activity .
- Research Findings : The compound was screened against Gram-positive bacteria (Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella aerogenes, Chromobacterium violaceum). Most derivatives exhibited appreciable antibacterial activity .
- Research Findings : The compound was tested against four fungal organisms: Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. Several derivatives demonstrated antifungal activity .
- Relevance : The thiazole nucleus is integral to penicillins and other synthetic pharmaceuticals. Thiazolidin-4-one derivatives, including the compound , exhibit various bioactivities, such as anticonvulsant, antimicrobial, and anticancer properties .
- Relevance : The compound shares structural features with nitazoxanide, suggesting potential antimicrobial applications .
Nematicidal Activity
Antibacterial Activity
Antifungal Activity
Thiazole Derivatives in Medicine
Nitazoxanide Connection
Anticancer Research: (Additional Information):
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(4-methoxy-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-7-12(5-6-14(10)23-2)18-15(21)8-13-9-24-17(19-13)20-16(22)11-3-4-11/h5-7,9,11H,3-4,8H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZSIWIPWGMUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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